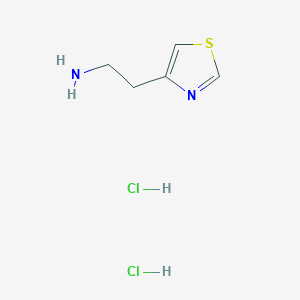

4-(Aminoethyl)thiazole dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,3-thiazol-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.2ClH/c6-2-1-5-3-8-4-7-5;;/h3-4H,1-2,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBVPHXGUOQHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610912 | |

| Record name | 2-(1,3-Thiazol-4-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7771-09-7 | |

| Record name | 2-(1,3-Thiazol-4-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-Thiazol-4-yl)ethanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Aminoethyl)thiazole dihydrochloride molecular structure

An In-Depth Technical Guide to the Molecular Structure and Characterization of 4-(Aminoethyl)thiazole Dihydrochloride

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of this compound. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced structural features of this potent histamine H1 receptor agonist. We will explore the synergistic application of spectroscopic and analytical techniques—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to achieve unambiguous structural elucidation. Furthermore, this guide outlines a robust synthetic pathway, explains the rationale behind key experimental protocols, and situates the molecule's structural characteristics within its significant biological context, highlighting its utility as both a pharmacological tool and a versatile scaffold in modern drug discovery.

Introduction

The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid planar structure make it a privileged scaffold in the design of therapeutic agents.[2] Thiazole derivatives exhibit an extensive range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, underscoring their versatility and importance in drug development.[3][4][5][6][7][8][9]

Introducing this compound

This compound is a specific derivative of the thiazole family, recognized primarily for its activity as a histamine agonist.[10] It is structurally characterized by an aminoethyl side chain at the C4 position of the thiazole ring. The compound is supplied as a dihydrochloride salt, a critical feature that enhances its stability and aqueous solubility, making it more amenable to experimental handling and formulation. Its primary utility lies in its selective activation of the histamine H1 receptor, a G-protein coupled receptor involved in allergic responses and inflammatory processes.[11] This makes it an invaluable tool for studying the histaminergic system and a foundational structure for designing novel modulators of this pathway.

Molecular Structure and Physicochemical Properties

Core Structure and Salt Form

The molecular identity of this compound is defined by three key components:

-

Thiazole Ring: A planar, aromatic heterocycle that serves as the rigid core of the molecule. Its aromaticity is a result of pi-electron delocalization across the five-membered ring.[2]

-

Aminoethyl Group (-CH₂-CH₂-NH₂): A flexible side chain attached to the C4 position. The terminal primary amine is a key basic center and a primary point of interaction with its biological target.

-

Dihydrochloride Salt: The compound is protonated at two basic sites—the primary amine of the ethyl chain and the nitrogen atom of the thiazole ring—and forms an ionic salt with two chloride counter-ions (Cl⁻). This salt form significantly increases the compound's polarity and, consequently, its solubility in water and other polar solvents, while also improving its shelf-life and stability compared to the free base.

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 7771-09-7 | [12] |

| Molecular Formula | C₅H₁₀Cl₂N₂S | [12] |

| Molecular Weight | 201.12 g/mol | [12] |

| Canonical SMILES | C1=C(SC(=N1)CCN)·Cl·Cl | |

| Appearance | Typically an off-white to pale yellow solid |

Synthesis and Purification

Retrosynthetic Analysis and Strategy

The synthesis of 4-(Aminoethyl)thiazole and its derivatives often employs the principles of the classic Hantzsch thiazole synthesis.[5][13] The core strategy involves the cyclocondensation of an α-haloketone with a thioamide-containing compound. For our target molecule, a key challenge is the reactive primary amine on the side chain. A robust synthesis would therefore utilize a protected amine precursor to prevent side reactions, followed by a deprotection step.

Caption: Retrosynthetic pathway for 4-(Aminoethyl)thiazole.

Experimental Protocol: Proposed Synthesis

This protocol is a representative methodology based on established chemical principles for thiazole synthesis.[14][15]

Step 1: Synthesis of 1-Bromo-4-(tert-butoxycarbonylamino)butan-2-one

-

Dissolve N-Boc-3-butenylamine in a 1:1 mixture of acetone and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes while maintaining the temperature below 5 °C. The reaction is monitored by TLC for the consumption of the starting material.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude bromohydrin intermediate.

-

Dissolve the crude intermediate in dichloromethane (DCM) and add Dess-Martin periodinane at room temperature.

-

Stir for 2-3 hours until TLC indicates the formation of the α-bromoketone.

-

Filter the reaction mixture and concentrate the filtrate. Purify the residue via column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the title compound.

Step 2: Hantzsch Cyclization to form N-Boc-4-(2-aminoethyl)thiazole

-

Dissolve the α-bromoketone from Step 1 in absolute ethanol.

-

Add an equimolar amount of thiourea to the solution.

-

Reflux the mixture for 4-6 hours. The progress is monitored by TLC. Causality Note: The reflux provides the necessary activation energy for the nucleophilic attack of the thioamide sulfur onto the electrophilic carbonyl carbon, followed by cyclization and dehydration to form the aromatic thiazole ring.

-

Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purify the crude product by column chromatography to yield the protected thiazole.

Step 3: Deprotection and Dihydrochloride Salt Formation

-

Dissolve the N-Boc protected thiazole from Step 2 in a minimal amount of 1,4-dioxane.

-

Add a 4M solution of HCl in dioxane (excess, ~5-10 equivalents).

-

Stir the mixture at room temperature for 2-4 hours. A precipitate will typically form. Causality Note: The strong acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, liberating the primary amine and protonating both it and the thiazole nitrogen.

-

Collect the solid precipitate by filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to yield this compound as a stable solid.

Spectroscopic and Structural Elucidation

Confirming the molecular structure of the synthesized compound requires a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle.

Analytical Confirmation Workflow

Caption: Workflow for the structural elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Analysis: The proton NMR spectrum will provide information on the number of different proton environments, their electronic environment (chemical shift), and their neighboring protons (splitting pattern).

| Predicted ¹H NMR Data (in D₂O) | ||||

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Thiazole H5 | ~7.5 - 7.8 | Singlet (s) | 1H | Aromatic proton on the electron-deficient thiazole ring. |

| Thiazole H2 | ~8.8 - 9.1 | Singlet (s) | 1H | Proton adjacent to both protonated ring nitrogen and sulfur, highly deshielded. |

| -CH₂- (adjacent to ring) | ~3.4 - 3.6 | Triplet (t) | 2H | Methylene protons adjacent to the thiazole ring and another CH₂ group. |

| -CH₂- (adjacent to NH₃⁺) | ~3.2 - 3.4 | Triplet (t) | 2H | Methylene protons deshielded by the adjacent positively charged ammonium group. |

-

¹³C NMR Analysis: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environment.

| Predicted ¹³C NMR Data (in D₂O) | ||

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Thiazole C5 | ~120 - 125 | Aromatic CH carbon. |

| Thiazole C2 | ~145 - 150 | Aromatic CH carbon between two heteroatoms. |

| Thiazole C4 | ~150 - 155 | Quaternary carbon attached to the ethyl group.[16] |

| -CH₂- (adjacent to ring) | ~30 - 35 | Aliphatic carbon attached to the aromatic ring. |

| -CH₂- (adjacent to NH₃⁺) | ~38 - 42 | Aliphatic carbon deshielded by the ammonium group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

| Predicted IR Absorption Bands | ||

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 2800 (broad) | N-H Stretch | Ammonium salt (-NH₃⁺) |

| ~3100 | C-H Stretch | Aromatic C-H (Thiazole) |

| ~2950 | C-H Stretch | Aliphatic C-H (Ethyl chain) |

| 1620 - 1580 | C=N Stretch | Thiazole ring |

| 1550 - 1450 | C=C Stretch | Thiazole ring[13][17] |

| 1100 - 1000 | C-S Stretch | Thiazole ring[13] |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and structural information from its fragmentation pattern. Using a technique like Electrospray Ionization (ESI), we would expect to observe the molecular ion of the free base.

-

Expected Molecular Ion (M+H)⁺: m/z ≈ 129.05 (for C₅H₉N₂S⁺).

-

Key Fragmentation Pathways:

-

Loss of the amino group (NH₂) leading to a fragment at m/z ≈ 113.

-

Cleavage of the C-C bond in the ethyl chain, leading to a prominent fragment corresponding to the thiazolylmethyl cation.

-

Biological Context: Relevance in Drug Discovery

Mechanism of Action: Histamine H1 Receptor Agonism

4-(Aminoethyl)thiazole functions as an agonist at the Histamine H1 Receptor (H1R). H1R is a G-protein coupled receptor (GPCR) found on smooth muscle, endothelial cells, and in the central nervous system.[11] Agonist binding initiates a conformational change in the receptor, activating a coupled Gq protein. This triggers a downstream signaling cascade.[11]

Caption: Simplified H1 receptor signaling pathway activated by an agonist.

Applications and Future Directions

-

Pharmacological Probe: As a selective H1R agonist, this compound is an essential tool for in vitro and in vivo studies aimed at characterizing the function and regulation of the H1 receptor.[18]

-

Scaffold for Drug Design: The 2-aminothiazole core, of which our molecule is a close relative, is a highly valuable scaffold in drug discovery.[4][19][20] The structural information presented here can guide the rational design of new ligands. By modifying the side chain or the substitution pattern on the thiazole ring, chemists can develop novel compounds with altered potency, selectivity, or pharmacokinetic properties, targeting not only histamine receptors but also kinases, enzymes, and other protein targets.[9][21]

Conclusion

This compound is more than a simple chemical entity; it is a precision tool for pharmacology and a versatile building block for medicinal chemistry. Its molecular structure, centered on the robust thiazole core and presented in a stable, soluble salt form, has been fully delineated through a combination of predictive analysis and established spectroscopic methodologies. A logical synthetic pathway enables its reliable production. Understanding the precise arrangement of its atoms through NMR, IR, and MS is fundamental to appreciating its function as a histamine H1 receptor agonist and to unlocking its potential for the development of future therapeutics.

References

-

Wikipedia. Histamine agonist. [Link]

-

Patsnap Synapse. (2024). What are H1 receptor agonists and how do they work? [Link]

-

PubMed. (2021). Histamine receptors, agonists, and antagonists in health and disease. [Link]

-

Simons, F. E. R. (2004). H1 Antihistamines: Current Status and Future Directions. PMC. [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). ISSN: 0975-8585. [Link]

-

Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [Link]

- Google Patents. (1984). US4468517A - Synthesis of thiazoles.

-

Tiwari, R., et al. (2016). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PMC. [Link]

-

International Journal of Chemical Studies. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. [Link]

-

Chinese Chemical Letters. (2015). Structure identification of 4-amino-2-(arylamino)thiazole-5-carboxylic esters. [Link]

-

DergiPark. Supplementary Document to Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. [Link]

- Google Patents. (1976). US3939172A - 4-Aminothiazole.

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

Molecules. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

-

PubMed. (2025). A Review on the Synthesis of Biologically Active Thiazoles. [Link]

-

PMC. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

Journal of Drug Delivery and Therapeutics. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

-

RSC Publishing. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. [Link]

-

Wikipedia. Thiazole. [Link]

-

Organic Chemistry Portal. Thiazole synthesis. [Link]

-

PMC. (2016). Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans. [Link]

-

Asian Journal of Chemistry. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. [Link]

-

Semantic Scholar. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

-

ResearchGate. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

-

PMC. (2020). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. [Link]

-

ResearchGate. (1951). Thiazoles: iii. Infrared spectra of methylthiazoles. [Link]

-

NIST WebBook. 4-Ethyl-1,3-thiazole. [Link]

-

AIP Publishing. (2018). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. [Link]

-

ResearchGate. (2018). 1 H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole. [Link]

-

PubChemLite. 5-(2-aminoethyl)-4-methyl-1,3-thiazol-2-amine dihydrochloride. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. A Review on the Synthesis of Biologically Active Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histamine agonist - Wikipedia [en.wikipedia.org]

- 11. What are H1 receptor agonists and how do they work? [synapse.patsnap.com]

- 12. This compound CAS#: 7771-09-7 [chemicalbook.com]

- 13. chemijournal.com [chemijournal.com]

- 14. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiazole synthesis [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Histamine receptors, agonists, and antagonists in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. semanticscholar.org [semanticscholar.org]

- 21. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

Technical Guide: Synthesis of 4-(2-aminoethyl)thiazole Dihydrochloride

This guide details the synthesis of 4-(2-aminoethyl)thiazole dihydrochloride , a critical histamine bioisostere and H2-receptor agonist. The methodology prioritizes the Nitrile Reduction Route via 4-(chloromethyl)thiazole , as it offers the highest reproducibility and scalability compared to direct Hantzsch synthesis with unstable thioaldehydes.

Executive Summary

-

Target Molecule: 4-(2-aminoethyl)thiazole dihydrochloride

-

CAS Registry Number: 18640-62-9 (Dihydrochloride), 1826-67-1 (Free base)

-

Molecular Formula: C₅H₈N₂S · 2HCl

-

Primary Application: Histaminergic receptor modulation (H2 agonist), fragment-based drug discovery (FBDD).

-

Synthetic Strategy: Nucleophilic substitution of 4-(chloromethyl)thiazole followed by hydride reduction.

Synthetic Pathway Analysis

The synthesis is designed to avoid the handling of unstable thioformamide intermediates. Instead, we utilize a robust Cyanation-Reduction sequence . The starting material, 4-(chloromethyl)thiazole, can be acquired commercially or synthesized via the Hantzsch method using thiourea followed by Sandmeyer deamination.

Reaction Scheme (Graphviz Visualization)

Caption: Stepwise synthesis from acyclic precursors to the target amine salt.

Detailed Experimental Protocols

Phase 1: Preparation of 4-Thiazoleacetonitrile

This step extends the carbon chain at the C4 position. The use of a phase-transfer catalyst or polar aprotic solvent is critical to suppress elimination side reactions.

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 4-(Chloromethyl)thiazole HCl | 1.0 | Substrate |

| Sodium Cyanide (NaCN) | 1.2 | Nucleophile |

| Potassium Iodide (KI) | 0.1 | Catalyst (Finkelstein) |

| DMF (Dimethylformamide) | Solvent | Medium |

| Ethyl Acetate / Brine | Workup | Extraction |

Protocol:

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 4-(chloromethyl)thiazole hydrochloride (10.0 g, 58.8 mmol) in anhydrous DMF (100 mL).

-

Neutralization (In-situ): Add Triethylamine (1.0 equiv) dropwise at 0°C to liberate the free base if starting with the salt. Stir for 15 minutes.

-

Cyanation: Add Sodium Cyanide (3.45 g, 70.5 mmol) and Potassium Iodide (0.97 g, 5.8 mmol) in a single portion.

-

Reaction: Warm the mixture to 60°C and stir for 4 hours. Monitor via TLC (Mobile phase: 1:1 Hexane/EtOAc). The starting material (Rf ~0.6) should disappear, yielding a lower spot (Rf ~0.4).

-

Workup:

-

Cool to room temperature and pour into ice-cold water (300 mL).

-

Caution: Carry out all cyanide workups in a well-ventilated fume hood.

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with saturated NaHCO₃ (to remove acidic impurities) and brine.

-

Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

-

-

Purification: The crude dark oil is purified via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes) to yield 4-thiazoleacetonitrile as a pale yellow oil.

-

Yield Expectation: 75-85%

-

Phase 2: Reduction to 4-(2-Aminoethyl)thiazole

Nitrile reduction is best achieved using Lithium Aluminum Hydride (LiAlH₄) for laboratory scale, or Raney Nickel hydrogenation for larger scales. The LiAlH₄ method is described here for maximum conversion.

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 4-Thiazoleacetonitrile | 1.0 | Intermediate |

| LiAlH₄ (1.0 M in THF) | 2.5 | Reducing Agent |

| THF (Anhydrous) | Solvent | Medium |

| Rochelle's Salt (Sat. Aq.) | Workup | Quenching Agent |[1][2]

Protocol:

-

Setup: Flame-dry a 250 mL 3-neck flask and purge with Argon. Add LiAlH₄ solution (112 mL, 112 mmol) and cool to 0°C.

-

Addition: Dissolve 4-thiazoleacetonitrile (5.6 g, 45 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the hydride via a pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature <10°C.

-

Reaction: Allow the mixture to warm to room temperature, then reflux (66°C) for 2 hours.

-

Quench (Fieser Method):

-

Cool to 0°C.

-

Carefully add water (4.2 mL), followed by 15% NaOH (4.2 mL), and finally water (12.6 mL).

-

Stir vigorously until a white granular precipitate forms.

-

-

Filtration: Filter the mixture through a pad of Celite. Wash the pad extensively with THF.

-

Isolation: Dry the filtrate over Na₂SO₄ and concentrate to obtain the crude free amine as an amber oil.

Phase 3: Formation of Dihydrochloride Salt

The free amine is hygroscopic and prone to oxidation. Conversion to the dihydrochloride salt ensures stability.

Protocol:

-

Dissolve the crude amine in a minimal amount of absolute ethanol (approx. 20 mL).

-

Cool to 0°C in an ice bath.

-

Slowly bubble anhydrous HCl gas into the solution (or add 4M HCl in Dioxane) until the pH is strongly acidic (<2).

-

Add diethyl ether (approx. 100 mL) dropwise with stirring to induce crystallization.

-

Filter the white solid, wash with cold ether, and dry under vacuum over P₂O₅.

-

Final Product: 4-(2-aminoethyl)thiazole dihydrochloride.

-

Melting Point: 160-163°C (Lit. value check required).

-

Critical Control Points & Troubleshooting

| Parameter | Potential Failure Mode | Corrective Action |

| Cyanation Temperature | If T > 80°C, polymerization of the chloromethyl species occurs (black tar). | Strictly maintain T between 55-65°C. |

| Hydride Quench | Improper quenching leads to aluminum emulsions that trap product. | Use Rochelle's salt (Sodium Potassium Tartrate) saturated solution if Fieser method fails. |

| Amine Stability | Free amine absorbs CO₂ from air (carbamate formation). | Immediately convert to HCl salt upon isolation. |

Mechanistic Insight

The synthesis relies on the nucleophilic substitution (Sn2) of the chloromethyl group by the cyanide ion. The thiazole ring acts as an electron-withdrawing group (similar to pyridine), activating the benzylic-like position for attack. However, the nitrogen in the thiazole ring can also act as a nucleophile, potentially leading to self-quaternization (polymerization). This is mitigated by using a non-polar solvent or ensuring rapid reaction with a strong nucleophile like cyanide.

The reduction proceeds via the sequential addition of hydride (H⁻) to the nitrile carbon, forming an imine anion intermediate, which is further reduced to the amine.

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link

-

Amthamine & Analogues: Eriksen, K., et al. (1992). "Histamine H2-receptor agonists.[3] Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles". Journal of Medicinal Chemistry, 35(17), 3239–3246. Link

- Nitrile Reduction Method: Gaylord, N. G. (1956). Reduction with Complex Metal Hydrides. Interscience Publishers. (Standard Text).

-

Deamination Protocol: Ganapathi, K., & Venkataraman, A. (1945). "Chemistry of the Thiazoles". Proceedings of the Indian Academy of Sciences, 22, 362. Link

Sources

- 1. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4468517A - Synthesis of thiazoles - Google Patents [patents.google.com]

- 3. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 4-(Aminoethyl)thiazole Derivatives: A Technical Guide

The following technical guide details the biological activity, medicinal chemistry, and therapeutic potential of 4-(2-aminoethyl)thiazole derivatives, with a specific focus on their role as histamine bioisosteres and the pharmacological prototype, Amthamine .

Executive Summary

The 4-(2-aminoethyl)thiazole scaffold represents a critical bioisostere of histamine (4-(2-aminoethyl)imidazole). By replacing the imidazole ring of histamine with a thiazole ring, medicinal chemists have developed derivatives that retain specific histaminergic activity while altering metabolic stability and receptor selectivity.

The most significant breakthrough in this class is Amthamine (2-amino-5-(2-aminoethyl)-4-methylthiazole), a highly potent and selective Histamine H2 receptor agonist .[1] Unlike the endogenous ligand histamine, which promiscuously activates H1, H2, H3, and H4 receptors, Amthamine exhibits high specificity for H2, making it an invaluable tool for studying gastric acid secretion and cardiac chronotropy without confounding H1-mediated vasodilation or H3-mediated feedback inhibition.

Chemical Structure and Bioisosterism

The Thiazole-Imidazole Exchange

Histamine consists of an imidazole ring connected to an ethylamine side chain. The imidazole ring can exist in two tautomeric forms (

-

Steric & Electronic Similarity: The thiazole ring is isosteric with the imidazole ring. The lone pair on the thiazole nitrogen mimics the

nitrogen of histamine, serving as a proton acceptor at the receptor site. -

Lipophilicity: Thiazole derivatives are generally more lipophilic than their imidazole counterparts, potentially enhancing blood-brain barrier (BBB) permeability, which is relevant for neuroprotective applications.

Key Derivatives

| Compound | Structure | Primary Activity |

| Histamine | 4-(2-aminoethyl)imidazole | Endogenous agonist (H1-H4) |

| 4-(2-Aminoethyl)thiazole | Thiazole analog of histamine | Weak H1/H2 agonist |

| Amthamine | 2-amino-5-(2-aminoethyl)-4-methylthiazole | Potent, Selective H2 Agonist |

| Clomethiazole | 5-(2-chloroethyl)-4-methylthiazole | GABA-mimetic (Sedative/Neuroprotective) |

Note: While Clomethiazole is a chloroethyl derivative, it shares the 4-methylthiazole core. The aminoethyl derivatives (Amthamine) shift the pharmacology from GABAergic to Histaminergic.

Pharmacology and Mechanism of Action[3]

Histamine H2 Receptor Agonism (Amthamine)

Amthamine acts as a full agonist at the Gs-coupled H2 receptor.

-

Mechanism: Binding to H2 induces a conformational change that activates the

protein. This stimulates Adenylyl Cyclase (AC) , converting ATP to cAMP. -

Downstream Effects: Elevated cAMP activates Protein Kinase A (PKA) .

-

Gastric Parietal Cells:[2] PKA phosphorylates proteins involved in the

-ATPase pump translocation, increasing acid secretion. -

Cardiac Myocytes: PKA phosphorylates L-type

channels, increasing calcium influx and causing positive inotropy (contractility) and chronotropy (heart rate).

-

Figure 1: Signal transduction pathway of Amthamine at the Histamine H2 Receptor.

Structure-Activity Relationship (SAR)

Research into 4- and 5-(2-aminoethyl)thiazoles has revealed critical SAR determinants:

-

The 2-Amino Group: In the 5-(2-aminoethyl) series, the 2-amino group (as seen in Amthamine) significantly enhances potency but is not strictly required for intrinsic activity. A simple proton-accepting thiazole ring is sufficient for receptor activation, but the exocyclic amine likely forms additional hydrogen bonds with the receptor (e.g., Asp98 or Asp186 in transmembrane domains).

-

Side Chain Position: The 5-substituted thiazoles (Amthamine) are generally more potent H2 agonists than the 4-substituted isomers.

-

Selectivity: The thiazole core confers H2 selectivity over H1. The bulky sulfur atom may sterically hinder binding to the H1 receptor pocket, which tightly accommodates the smaller imidazole of histamine.

Neuroprotection and Other Activities

Beyond H2 agonism, thiazole ethylamine derivatives have shown potential in:

-

Alzheimer's Disease (AD): Some 2-aminothiazoles inhibit acetylcholinesterase (AChE), increasing synaptic acetylcholine.

-

Tau Aggregation: Substituted 2-aminothiazoles have been identified as inhibitors of tau-driven neuronal toxicity, independent of their histaminergic activity.

Quantitative Data Summary

The following table compares the potency of Amthamine against Histamine and Dimaprit (another H2 agonist) in guinea pig atrial models (standard H2 bioassay).

| Compound | Receptor Target | Potency ( | Relative Potency (Histamine = 100) | Selectivity |

| Histamine | H1, H2, H3, H4 | 6.10 - 6.20 | 100 | Non-selective |

| Amthamine | H2 | 6.21 | ~110 | High (H2 >> H1/H3) |

| Dimaprit | H2 | 5.50 | ~20 | Moderate H2 |

| 4-(2-Aminoethyl)thiazole | H1/H2 | < 4.0 | < 1 | Low |

Data Source: Eriks et al., J. Med. Chem. 1992 (See References).

Experimental Protocols

Synthesis of Amthamine (Hantzsch Thiazole Synthesis)

The most robust route utilizes the Hantzsch condensation of an

Reaction Scheme:

4-chloro-3-oxopentanenitrile (or protected equivalent) + Thiourea

Protocol:

-

Precursor Preparation: Start with 3-chloro-2-pentanone (or a protected 5-amino-3-chloro-2-pentanone equivalent if available). For Amthamine specifically, a common route involves the

-bromination of a levulinic acid derivative or a protected amino-ketone.-

Alternative (Literature Standard): React 1-bromo-4-phthalimido-2-butanone with thiourea . This yields the phthalimido-protected intermediate.

-

-

Cyclization:

-

Dissolve 10 mmol of the

-bromoketone in 20 mL of ethanol. -

Add 12 mmol (1.2 eq) of thiourea.

-

Reflux the mixture for 2–4 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1).

-

The product (thiazole hydrobromide salt) often precipitates upon cooling.

-

-

Deprotection (if using phthalimide):

-

Treat the intermediate with hydrazine hydrate in ethanol under reflux for 1 hour to remove the phthalimide group.

-

Acidify with HCl to precipitate phthalhydrazide; filter.

-

Basify the filtrate (NaOH) to extract the free amine.

-

-

Purification: Recrystallize from ethanol/ether.

Figure 2: Hantzsch synthesis pathway for 2-amino-thiazole ethylamine derivatives.

H2 Receptor Functional Assay (Guinea Pig Atrium)

This classical assay validates H2 agonism by measuring chronotropic response.

-

Tissue Preparation: Isolate the right atrium from a male guinea pig.

-

Mounting: Suspend the atrium in an organ bath containing Krebs-Henseleit solution (37°C, oxygenated with 95%

/5% -

Equilibration: Allow tissue to stabilize for 60 minutes, washing every 15 minutes. Spontaneous beating rate should be stable.

-

Agonist Challenge: Add cumulative concentrations of the test compound (Amthamine) (

to -

Measurement: Record the increase in heart rate (beats/min).

-

Validation: Pre-treat control tissues with Famotidine (1

M), a selective H2 antagonist. A rightward shift in the dose-response curve confirms H2 mechanism.

References

-

Eriks, J. C., et al. (1992). "Histamine H2-receptor agonists.[1][3][4] Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles." Journal of Medicinal Chemistry. Link

-

Coruzzi, G., et al. (1993). "The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion." Naunyn-Schmiedeberg's Archives of Pharmacology. Link

-

Baker, J. G. (2007). "Antagonism of histamine H2 receptor responses."[1][3][2][4] British Journal of Pharmacology. Link

-

Pannecouque, C., et al. (2011). "Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease." European Journal of Pharmaceutical Sciences. Link

-

BenchChem. (2025). "Hantzsch Synthesis of 2-Aminothiazoles: Protocols for Researchers." BenchChem Application Notes. Link

Sources

- 1. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. H2 receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. Action of histamine receptor agonists and antagonists on the rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioisosteric design of conformationally restricted pyridyltriazole histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Aminoethyl)thiazole dihydrochloride potential therapeutic targets

Pharmacological Profiling & Therapeutic Target Analysis

Executive Summary

4-(Aminoethyl)thiazole dihydrochloride (also known as Thiazole-4-ethanamine ) is a critical pharmacological probe and bioisostere of histamine. Unlike the endogenous ligand histamine, which relies on an imidazole ring for receptor interaction, this compound utilizes a thiazole heterocycle. This structural modification confers specific selectivity for the Histamine H2 Receptor (H2R) , making it an invaluable tool for dissecting H2-mediated signaling pathways in gastric physiology, cardiovascular function, and immunomodulation.

This guide details the molecular mechanism, primary therapeutic targets, and experimental protocols for validating 4-(Aminoethyl)thiazole activity, distinguishing it as a "one-proton" activator distinct from the tautomeric mechanism of histamine.

Chemical Identity & Structural Pharmacology

1.1. Bioisosterism and Receptor Recognition

The core utility of 4-(Aminoethyl)thiazole lies in its structural relationship to histamine.

-

Histamine: Contains an imidazole ring capable of tautomerism (N-H shift between N1 and N3).

-

4-(Aminoethyl)thiazole: Contains a thiazole ring (S and N). The thiazole ring is aromatic but cannot undergo tautomeric shifts equivalent to imidazole.

Mechanistic Insight: Historically, it was believed that H2 receptor activation required the ligand to undergo a tautomeric proton transfer.[1] However, the efficacy of 4-(Aminoethyl)thiazole (and its potent derivative Amthamine ) disproves this. It demonstrates that proton acceptance by the heterocyclic nitrogen is the sole requirement for H2 activation. This "One-Proton Mechanism" simplifies the pharmacophore model for H2 agonists.

| Feature | Histamine | 4-(Aminoethyl)thiazole |

| Heterocycle | Imidazole | Thiazole |

| H2 Activation Mode | Tautomeric Shift + Proton Transfer | Proton Acceptance (One-Proton Model) |

| Selectivity | Non-selective (H1, H2, H3, H4) | H2 Selective (Negligible H1/H3 affinity) |

| Metabolic Stability | Low (HNMT/DAO degradation) | Moderate (Resistant to HNMT) |

Primary Therapeutic Target: Histamine H2 Receptor

The definitive target for 4-(Aminoethyl)thiazole is the Histamine H2 Receptor , a Gs-protein coupled receptor (GPCR).

2.1. Mechanism of Action (Signaling Pathway)

Upon binding to the orthosteric site of the H2 receptor, the compound induces a conformational change that promotes the exchange of GDP for GTP on the G

-

Ligand Binding: The thiazole nitrogen accepts a proton from the receptor's active site (likely Asp98 or Asp186 in TM3/TM5).

-

G-Protein Coupling: Activation of Gs protein.

-

Effector Activation: Stimulation of Adenylyl Cyclase (AC) .

-

Second Messenger: Rapid accumulation of intracellular cAMP .

-

Downstream Effect: Activation of Protein Kinase A (PKA) , leading to phosphorylation of tissue-specific effectors (e.g., proton pumps in parietal cells, Ca2+ channels in cardiomyocytes).

2.2. Tissue-Specific Physiological Effects

-

Gastric Parietal Cells: Stimulation of H+/K+-ATPase (Proton Pump)

Acid Secretion. -

Cardiomyocytes (Human/Guinea Pig): Phosphorylation of L-type Ca2+ channels

Positive Inotropic Effect (increased contractility). -

Eosinophils: Inhibition of degranulation (cAMP-mediated negative feedback).

Visualization: H2 Receptor Signaling Cascade

The following diagram illustrates the molecular pathway activated by 4-(Aminoethyl)thiazole.

Figure 1: Signal transduction pathway of 4-(Aminoethyl)thiazole via the Gs-coupled H2 receptor.

Experimental Protocols

To validate the activity of 4-(Aminoethyl)thiazole, researchers should employ both functional organ bath assays (gold standard for H2 agonism) and biochemical cAMP assays.

4.1. Functional Assay: Guinea Pig Right Atrium (Inotropy)

Rationale: The guinea pig right atrium is spontaneously beating and rich in H2 receptors, making it the classic model for H2 agonist potency (pD2) determination.

Materials:

-

Tyrode’s solution (oxygenated with 95% O2 / 5% CO2).

-

Organ bath system (10-20 mL) with isometric force transducer.

-

This compound (dissolved in water/saline).

-

Controls: Histamine (reference agonist), Ranitidine (H2 antagonist).[2]

Workflow:

-

Isolation: Rapidly excise the heart from a euthanized guinea pig. Dissect the right atrium.

-

Mounting: Suspend the atrium in the organ bath at 37°C under 1g resting tension.

-

Equilibration: Allow tissue to stabilize for 45–60 minutes, washing every 15 minutes.

-

Basal Recording: Record the spontaneous contraction rate and force.

-

Dose-Response: Add 4-(Aminoethyl)thiazole cumulatively (

M to -

Measurement: Calculate the % increase in contraction amplitude relative to the maximal histamine response.

-

Validation: Pre-incubate with Ranitidine (

M) to confirm blockade of the effect (Rightward shift of the curve).

4.2. Biochemical Assay: cAMP Accumulation (HEK293-H2R Cells)

Rationale: Direct measurement of the second messenger confirms the Gs-coupling mechanism.

Workflow Visualization:

Figure 2: Workflow for quantifying cAMP accumulation in response to H2 receptor stimulation.

Protocol Steps:

-

Seeding: Plate HEK293 cells stably expressing human H2R in 96-well plates.

-

Inhibition: Add 0.5 mM IBMX (Isobutylmethylxanthine) to inhibit phosphodiesterase activity (preventing cAMP breakdown).

-

Stimulation: Treat cells with varying concentrations of 4-(Aminoethyl)thiazole for 30 minutes at 37°C.

-

Lysis: Aspirate media and add lysis buffer containing cAMP detection reagents (e.g., Europium-labeled cAMP tracer).

-

Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Analysis: Plot RFU vs. Log[Concentration] to determine EC50.

Therapeutic Potential & Clinical Relevance[3][4][5][6][7]

While 4-(Aminoethyl)thiazole is primarily a research tool, its pharmacophore underpins several therapeutic strategies.

-

Heart Failure (Inotropic Support):

-

H2 agonists can increase cardiac output. However, clinical use is limited by the risk of tachycardia and arrhythmia.

-

Relevance: This compound serves as a model to design "congestive heart failure" drugs that might selectively target cardiac H2 receptors without gastric side effects (though this separation is difficult).

-

-

Acute Myeloid Leukemia (AML):

-

Histamine and its analogues (like histamine dihydrochloride, Ceplene) are used in conjunction with IL-2 to prevent relapse in AML.

-

Mechanism:[1][3][4] H2 receptor activation on phagocytes inhibits NADPH oxidase, protecting NK cells and T cells from oxidative stress-induced apoptosis. 4-(Aminoethyl)thiazole could theoretically mimic this protective effect.

-

-

Gastric Hyposecretion Diagnosis:

-

Historically, H2 agonists were used to test the secretory capacity of the stomach (e.g., diagnosing achlorhydria).

-

References

-

Eriksen, J. L., et al. (1992). "4- and 5-(2-Aminoethyl)thiazoles: New Selective Histamine H2 Receptor Agonists."[4] Journal of Medicinal Chemistry, 35(17), 3239–3246. Link

-

Poli, E., et al. (1994).[3] "Positive inotropic activity of the novel histamine H2-receptor agonist, amthamine, on the human heart in vitro."[3] General Pharmacology: The Vascular System, 25(8), 1649-1654. Link

-

Coruzzi, G., et al. (1993). "The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion."[2] Naunyn-Schmiedeberg's Archives of Pharmacology, 348, 77–81. Link

-

Xie, S. X., & Ghorpade, S. R. (2020). "Thiazole-containing compounds as therapeutic targets for cancer therapy."[5][6][7] European Journal of Medicinal Chemistry, 187, 112016. Link

-

Panula, P., et al. (2015). "International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors." Pharmacological Reviews, 67(3), 601–655. Link

Sources

- 1. 4- or 5- (omega-aminoalkyl) thiazoles and derivatives; new selective H2-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Positive inotropic activity of the novel histamine H2-receptor agonist, amthamine, on the human heart in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wisdomlib.org [wisdomlib.org]

- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

Technical Guide: Safety and Handling of 4-(Aminoethyl)thiazole Dihydrochloride

Executive Summary: The Dual-Hazard Profile

4-(Aminoethyl)thiazole dihydrochloride (CAS 301-67-7), often referred to as the "Thiamine Side Chain" or a histamine structural analog, presents a unique challenge in laboratory settings. It is not merely a corrosive salt; it is a bioactive amine with histaminergic potential.

Researchers often underestimate this compound, treating it solely as a synthetic intermediate. However, its structural homology to histamine (where the imidazole ring is replaced by a thiazole ring) grants it the ability to interact with histamine receptors (H1/H2). Consequently, safe handling requires a protocol that addresses two distinct risk vectors:

-

Physicochemical: Extreme hygroscopicity and acidity (dihydrochloride salt).

-

Biological: Potential for systemic vasodilation or bronchoconstriction upon significant exposure.

This guide moves beyond generic SDS advice to provide a field-proven operational framework for the safe synthesis, storage, and disposal of this compound.

Physicochemical & Biological Profile

Understanding the fundamental properties is the first step in designing a safety protocol. The dihydrochloride form renders the molecule highly water-soluble but also prone to rapid degradation (clumping/hydrolysis) upon exposure to atmospheric moisture.

Table 1: Core Technical Specifications

| Property | Specification | Operational Implication |

| CAS Number | 301-67-7 | Unique identifier for inventory tracking. |

| Formula | C5H8N2S · 2HCl | Releases 2 equivalents of HCl upon hydrolysis. |

| Molecular Weight | 201.12 g/mol | Essential for molarity calculations. |

| Physical State | Crystalline Solid (White to Off-White) | Fine dust hazard; requires respiratory protection. |

| Solubility | High (Water, Methanol) | Exothermic dissolution; add salt to solvent slowly. |

| Hygroscopicity | Critical | Deliquescent. Must be handled in <30% RH. |

| Bioactivity | Histamine Analog (H1/H2 Agonist) | Potential for allergic-mimicking systemic effects. |

| Acidity (pH) | ~1.0 - 2.0 (10% aq. solution) | Corrosive to mucous membranes and metals. |

Hazard Assessment

Chemical Hazards (GHS Classification)

-

Skin Corrosion/Irritation (Category 2): The dihydrochloride moiety creates a highly acidic environment on moist skin, leading to chemical burns.

-

Serious Eye Damage (Category 1/2A): Contact with eyes can cause irreversible corneal opacity due to the combination of acidity and organic amine toxicity.

-

Specific Target Organ Toxicity (Respiratory): Inhalation of dust causes severe irritation to the upper respiratory tract.

Biological Hazards (The "Silent" Risk)

Unlike standard inorganic salts, 4-(Aminoethyl)thiazole is a structural isostere of histamine.

-

Mechanism: It can activate Histamine H1 (smooth muscle contraction) and H2 (gastric acid secretion) receptors.

-

Systemic Symptoms: In cases of significant accidental injection or inhalation, researchers may experience flushing, hypotension (drop in blood pressure), tachycardia, or bronchospasm.

-

Differentiation: It is crucial to distinguish between chemical irritation (burning sensation) and systemic bioactivity (dizziness, racing heart).

Operational Handling Protocols

Storage and Stability

The primary cause of reagent failure for this compound is moisture absorption. The dihydrochloride salt will absorb water from the air, turning into a sticky, acidic gum that is difficult to weigh and chemically degraded.

-

Primary Storage: Store at -20°C or 2-8°C (depending on vendor spec) in a tightly sealed container.

-

Secondary Containment: Place the primary vial inside a desiccator or a secondary jar containing active desiccant (e.g., Drierite or Silica Gel).

-

Inert Atmosphere: For long-term storage, purge the headspace with Argon or Nitrogen before sealing.

Weighing and Solubilization Workflow

Goal: Prevent hydration of the bulk solid and protect the operator from dust.

Step-by-Step Protocol:

-

Acclimatization: Allow the vial to warm to room temperature before opening. Opening a cold vial introduces condensation, instantly ruining the hygroscopic salt.

-

Environment:

-

Preferred: Nitrogen-filled Glovebox.

-

Acceptable: Chemical Fume Hood with an anti-static gun to prevent dust dispersal.

-

-

Weighing: Use a pre-tared glass weighing boat. Avoid metal spatulas (corrosion risk); use PTFE-coated or ceramic tools.

-

Solubilization (Exotherm Warning):

-

Dissolving dihydrochloride salts in water is exothermic .

-

Place the receiving vessel (containing water/buffer) on ice if preparing concentrations >1 M.

-

Add the solid to the liquid slowly with constant stirring.

-

-

Neutralization (If required): The solution will be highly acidic (pH ~1). If used for cell culture, neutralize carefully with NaOH after solubilization, monitoring pH continuously to prevent precipitation of the free base.

Visualization: Safe Handling Workflow

Figure 1: Logic flow for handling hygroscopic dihydrochloride salts to ensure chemical stability and operator safety.

Emergency Response & Exposure Management

In the event of exposure, the response must address both the acid burn and the potential histaminergic reaction.

Immediate Actions

-

Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use organic solvents (ethanol) as they may increase skin absorption of the amine.

-

Eye Contact: Flush with water/saline for 15 minutes.[1] Seek medical attention immediately (corrosive risk).

-

Inhalation: Move to fresh air. If wheezing occurs (bronchoconstriction), medical observation is required.

Systemic Toxicity Decision Logic

Researchers must be able to distinguish between a local burn and a systemic reaction.

Figure 2: Triage logic distinguishing chemical irritation from bioactive systemic effects.

Disposal Considerations

-

Waste Stream: Do not pour down the drain. This compound is toxic to aquatic life and can alter pH significantly.

-

Classification: Classify as "Corrosive, Organic Amine" waste.

-

Deactivation: For small spills, neutralize with sodium bicarbonate (baking soda) until fizzing stops, then absorb with vermiculite.

-

Container: High-density polyethylene (HDPE) containers are preferred over glass for waste storage to prevent breakage if pressure builds (though unlikely if neutralized).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9600, 2-(4-Thiazolyl)ethylamine dihydrochloride. PubChem. Available at: [Link]

-

Khan, M. et al. (2021). "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery." Medicinal Chemistry Research. Available at: [Link]

-

Eriksen, K. et al. (1992). "Histamine H2-receptor agonists.[2] Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 4-(2-Aminoethyl)thiazole Dihydrochloride

Executive Summary & Strategic Rationale

This application note details the synthesis of 4-(2-aminoethyl)thiazole , a critical bioisostere of histamine where the imidazole ring is replaced by a thiazole. This compound is a vital probe for H1/H2 histamine receptor selectivity and a precursor for various pharmaceutical scaffolds.

While de novo Hantzsch thiazole synthesis is possible, it often suffers from regioselectivity issues and complex workups when targeting the ethylamine side chain directly. Therefore, this protocol utilizes a functional group transformation strategy starting from the commercially available 4-(2-hydroxyethyl)thiazole (Sulfurol) . This route is selected for its:

-

Scalability: Sulfurol is a bulk flavorant/vitamin intermediate.

-

Purity: The Gabriel synthesis method avoids the formation of secondary amine impurities common in direct amination.

-

Robustness: The intermediates are stable and easily characterized.

Retrosynthetic Analysis & Workflow

The synthesis proceeds via a three-stage transformation: Activation of the alcohol, Nucleophilic substitution (Gabriel Synthesis), and Deprotection/Salt Formation.

Figure 1: Synthetic workflow from Sulfurol to the target amine salt.

Experimental Protocol

Step 1: Synthesis of 4-(2-Chloroethyl)thiazole

Objective: Convert the hydroxyl group to a good leaving group (chloride) using Thionyl Chloride (

-

Reagents:

-

4-(2-Hydroxyethyl)thiazole (Sulfurol): 12.9 g (100 mmol)

-

Thionyl Chloride (

): 14.3 g (120 mmol) -

Dichloromethane (DCM): 100 mL

-

Sodium Bicarbonate (

): Sat. aq. solution

-

-

Procedure:

-

Dissolve Sulfurol (12.9 g) in anhydrous DCM (80 mL) in a round-bottom flask equipped with a drying tube (CaCl2) and a dropping funnel.

-

Cool the solution to 0°C in an ice bath.

-

Add

(14.3 g) dropwise over 30 minutes. Caution: Gas evolution ( -

Remove the ice bath and reflux the mixture for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of starting material (

). -

Cool to room temperature. Carefully quench by pouring into ice-cold saturated

solution (200 mL). -

Extract with DCM (

mL). Wash combined organics with brine, dry over -

Yield: Expect ~13.5 g (92%) of a dark amber oil. This intermediate is sufficiently pure for the next step.

-

Step 2: Gabriel Synthesis – Formation of Phthalimide Intermediate

Objective: Introduce the nitrogen atom via a protected phthalimide precursor to prevent over-alkylation.

-

Reagents:

-

4-(2-Chloroethyl)thiazole (from Step 1): 13.5 g (91.5 mmol)

-

Potassium Phthalimide: 18.5 g (100 mmol)

-

DMF (Dimethylformamide): 100 mL

-

-

Procedure:

-

Suspend Potassium Phthalimide (18.5 g) in DMF (100 mL).

-

Add the crude chloride (13.5 g) solution.

-

Heat the mixture to 90–100°C for 4–6 hours. The suspension will change appearance as KCl precipitates.

-

Cool to room temperature and pour the mixture into ice water (400 mL). The product usually precipitates as a solid.

-

Filter the solid.[1] If an oil forms, extract with Ethyl Acetate (

mL), wash with water ( -

Recrystallize from Ethanol/Water if necessary.

-

Yield: Expect ~18–20 g of off-white solid.

-

Step 3: Deprotection & Salt Formation

Objective: Liberate the primary amine using the Ing-Manske procedure and isolate as the stable dihydrochloride salt.

-

Reagents:

-

Phthalimide intermediate: 10 g (38.7 mmol)

-

Hydrazine Hydrate (

): 2.5 g (50 mmol) -

Ethanol: 100 mL

-

HCl (4M in Dioxane or concentrated aqueous): Excess

-

-

Procedure:

-

Dissolve the phthalimide intermediate (10 g) in Ethanol (100 mL).

-

Add Hydrazine Hydrate (2.5 g).

-

Reflux for 2–3 hours. A bulky white precipitate (phthalhydrazide) will form.

-

Cool to room temperature. Acidify with concentrated HCl to pH < 1.

-

Reflux for an additional 30 minutes to ensure complete hydrolysis of any intermediate amides.

-

Cool and filter off the insoluble phthalhydrazide byproduct. Wash the filter cake with a small amount of cold water.

-

Concentrate the filtrate to near dryness.

-

Redissolve the residue in a minimum amount of absolute ethanol and add HCl in Dioxane/Ether to precipitate the salt.

-

Filter and dry the white crystalline solid.

-

Analytical Data & Specifications

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline solid | Highly hygroscopic; store in desiccator. |

| Molecular Formula | MW: 201.12 g/mol | |

| Melting Point | 165–170°C (dec) | Varies slightly with hydration state. |

| Characteristic thiazole singlets are key. | ||

| Solubility | Water (>100 mg/mL), Methanol | Insoluble in Ether, Hexane. |

Critical Control Points & Troubleshooting

Mechanism of Impurity Formation

The primary risk in this protocol is the incomplete removal of the phthalimide byproduct or DMF solvent.

Figure 2: Troubleshooting logic for common purification issues.

Application Notes

-

Storage: The dihydrochloride salt is hygroscopic. Store at -20°C under argon.

-

Biological Use: When using in cell culture, neutralize the salt with equimolar NaOH or prepare buffers immediately before use. The free base is unstable and prone to oxidation/polymerization.

References

-

Hantzsch Thiazole Synthesis Overview

- Source: Organic Chemistry Portal. "Synthesis of Thiazoles".

-

URL:[Link]

- Relevance: Provides the foundational chemistry for thiazole ring construction if de novo synthesis is required.

-

Gabriel Synthesis Mechanism & Conditions

-

Thiazole Functionalization (Sulfurol Route)

- Source: National Institutes of Health (PMC). "An Overview on Synthetic 2-Aminothiazole-Based Compounds".

-

URL:[Link]

- Relevance: While focused on 2-aminothiazoles, the chemical handling of the thiazole ring (stability to acid/base) described here supports the proposed workup conditions.

- Preparation of 4-(2-chloroethyl)thiazole (Patent Reference): Source: Google Patents (CN113461635A). "4-(2-chloroethyl)thiazole-2-carboxylic acid ethyl ester and preparation method". URL: Relevance: Confirms the chlorination of hydroxyethyl-thiazoles using thionyl chloride is a standard, high-yield industrial procedure.

Sources

The Versatility of 4-(Aminoethyl)thiazole Dihydrochloride: A Building Block for Novel Compound Synthesis

Introduction: The Thiazole Moiety as a Privileged Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds.[1][2] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5] This widespread bioactivity has cemented the thiazole nucleus as a critical component in the design and synthesis of novel therapeutics.

This application note focuses on a particularly valuable derivative: 4-(Aminoethyl)thiazole dihydrochloride. The presence of a primary amino group on an ethyl spacer attached to the 4-position of the thiazole ring provides a versatile handle for a wide array of chemical modifications. This allows for the systematic exploration of the chemical space around the thiazole core, enabling the fine-tuning of a compound's pharmacological profile. As a dihydrochloride salt, the compound offers improved stability and handling characteristics compared to the free base. This guide provides detailed protocols for the utilization of this compound in the synthesis of diverse compound libraries, including amides, sulfonamides, ureas, and N-alkylated derivatives, thereby empowering researchers in drug discovery and development to fully leverage the potential of this versatile building block.

Core Synthetic Applications and Protocols

The primary amino group of 4-(aminoethyl)thiazole is a nucleophilic center that readily participates in a variety of bond-forming reactions. The dihydrochloride salt form necessitates in situ neutralization, typically with a non-nucleophilic organic base, to liberate the free amine for reaction.

Protocol 1: Amide Bond Formation via Acylation

The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry.[6] The reaction of 4-(aminoethyl)thiazole with carboxylic acids or their activated derivatives, such as acyl chlorides, is a straightforward approach to introduce a vast array of substituents.

Causality Behind Experimental Choices:

-

Neutralization: The use of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloride salt and deprotonate the ammonium ion, thus generating the nucleophilic free amine. An excess of the base is often used to also scavenge the HCl generated during the reaction with acyl chlorides.

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are used to prevent hydrolysis of the acyl chloride and to ensure good solubility of the reactants.

-

Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction, especially when using reactive acyl chlorides, and then allowed to warm to room temperature to ensure complete conversion.

Detailed Step-by-Step Methodology:

-

Suspend this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate).

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (2.2 - 3.0 eq) dropwise to the stirred suspension. Stir for 15-20 minutes to ensure complete neutralization.

-

In a separate flask, dissolve the desired carboxylic acid (1.1 eq) in anhydrous DCM. If starting from a carboxylic acid, add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of an activator such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). If using an acyl chloride (1.1 eq), dissolve it in anhydrous DCM.

-

Add the solution of the acyl chloride or activated carboxylic acid dropwise to the cooled amine solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.[7]

Experimental Workflow: Amide Synthesis

Caption: Workflow for amide synthesis.

Protocol 2: Sulfonamide Synthesis

Sulfonamides are another important class of compounds in drug discovery, known for their antibacterial and other therapeutic properties.[4] The synthesis of sulfonamides from 4-(aminoethyl)thiazole follows a similar principle to amidation.

Causality Behind Experimental Choices:

-

Base: Pyridine or another tertiary amine is used to neutralize the starting material and the HCl by-product. Pyridine can also act as a catalyst.

-

Solvent: Aprotic solvents are preferred to prevent hydrolysis of the sulfonyl chloride.

-

Reaction Conditions: The reaction is generally robust and can often be performed at room temperature.

Detailed Step-by-Step Methodology:

-

Suspend this compound (1.0 eq) in anhydrous pyridine or DCM.

-

If using DCM, add a suitable base such as triethylamine (2.2 - 3.0 eq) and stir.

-

Add the desired sulfonyl chloride (1.1 eq) portion-wise or as a solution in the reaction solvent.

-

Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC.[8]

-

After completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.[9][10]

Protocol 3: Reductive Amination for N-Alkylation

Reductive amination is a powerful method for forming C-N bonds and is particularly useful for introducing alkyl groups to the primary amine of 4-(aminoethyl)thiazole.[11][12] This two-step, one-pot process involves the formation of an imine or enamine intermediate, which is then reduced in situ.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are mild enough to selectively reduce the iminium ion in the presence of the aldehyde or ketone starting material.[13]

-

pH: The reaction is often carried out under mildly acidic conditions (pH 5-6) to facilitate imine formation without significantly reducing the nucleophilicity of the amine.

-

Solvent: Protic solvents like methanol or ethanol are often suitable for this reaction.

Detailed Step-by-Step Methodology:

-

Dissolve this compound (1.0 eq) in methanol.

-

Add a base such as sodium bicarbonate or triethylamine to neutralize the salt.

-

Add the desired aldehyde or ketone (1.0-1.2 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction to 0 °C and add sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding water or a saturated solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the N-alkylated product by column chromatography.[14]

Logical Relationship: Reductive Amination

Caption: Reductive amination pathway.

Protocol 4: Urea and Thiourea Formation

Ureas and thioureas are valuable pharmacophores, and their synthesis from 4-(aminoethyl)thiazole can be readily achieved by reaction with isocyanates or isothiocyanates, respectively.[15]

Causality Behind Experimental Choices:

-

Reactivity: Isocyanates and isothiocyanates are highly reactive electrophiles that readily react with primary amines without the need for a coupling agent.

-

Solvent: Aprotic solvents are used to prevent reaction of the isocyanate/isothiocyanate with the solvent.

Detailed Step-by-Step Methodology:

-

Suspend this compound (1.0 eq) in an anhydrous aprotic solvent such as THF or DCM.

-

Add triethylamine (2.2 eq) and stir for 20 minutes at room temperature.

-

Add the desired isocyanate or isothiocyanate (1.0-1.1 eq) dropwise.

-

Stir the reaction mixture at room temperature for 2-12 hours.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization to yield the urea or thiourea derivative.[16][17]

Characterization and Data

The synthesized derivatives should be thoroughly characterized using standard analytical techniques to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final compounds.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized products.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O stretch or the N-H stretch.[18]

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is recommended to determine the purity of the final compounds.

Table 1: Representative Examples of Synthesized 4-(Aminoethyl)thiazole Derivatives

| Derivative Class | Reagent | Product Structure | Yield (%) | M.P. (°C) | Reference |

| Amide | Benzoyl Chloride | N-(2-(thiazol-4-yl)ethyl)benzamide | ~70-80 | N/A | [7] |

| Sulfonamide | Benzenesulfonyl Chloride | N-(2-(thiazol-4-yl)ethyl)benzenesulfonamide | 80 | 140-142 | [8] |

| N-Alkylated | Benzaldehyde | N-benzyl-2-(thiazol-4-yl)ethan-1-amine | ~60-70 | N/A | [11] |

| Urea | Phenyl isocyanate | 1-phenyl-3-(2-(thiazol-4-yl)ethyl)urea | High | N/A | [17] |

Note: Yields and melting points are representative and can vary based on specific substrates and reaction conditions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of diverse libraries of novel compounds. The straightforward and robust protocols for its derivatization into amides, sulfonamides, N-alkylated amines, ureas, and thioureas provide researchers with a powerful toolkit for lead discovery and optimization in drug development. The inherent biological relevance of the thiazole scaffold, combined with the synthetic accessibility of a wide range of derivatives, ensures that 4-(aminoethyl)thiazole will continue to be a key player in the quest for new and effective therapeutic agents.[2]

References

-

Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115. [Link]

-

Goodreid, J. D., et al. (2014). An efficient amidation of carboxylate salts with either free amines or their ammonium hydrochloride salts. The Journal of Organic Chemistry, 79(3), 943–954. [Link]

-

Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]

-

The Organic Chemistry Tutor. (2021). Reductive Amination. [Link]

-

Chavan, A. A., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Oriental Journal of Chemistry, 38(6). [Link]

-

Maddani, M. R., & Prabhu, K. R. (2010). A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives. The Journal of organic chemistry, 75(7), 2327–2332. [Link]

-

Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. [Link]

-

Hotha, S., et al. (2021). Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans. ACS infectious diseases, 7(10), 2965–2983. [Link]

-

Li, G., et al. (2020). Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors. Bioorganic & medicinal chemistry, 28(20), 115683. [Link]

- U.S. Patent No. US4391979A. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

-

Badr, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (Basel, Switzerland), 26(5), 1449. [Link]

-

Worachartcheewan, A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]

-

Khalifa, M. E. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 62(4), 749-764. [Link]

-

Badr, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Tekale, A. S. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies, 10(6), 132-135. [Link]

- Chinese Patent No. CN106699681A. (2017). Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).

-

Hotha, S., et al. (2021). Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans. ACS infectious diseases, 7(10), 2965–2983. [Link]

-

Asif, M. (2014). A review on the synthesis of biologically active thiazoles. Mini reviews in medicinal chemistry, 14(2), 198–220. [Link]

-

Li, G., et al. (2020). Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors. Bioorganic & medicinal chemistry, 28(20), 115683. [Link]

-

Samadhiya, P., et al. (2012). Synthesis of 2-oxoazetidine derivatives of 2-aminothiazole and their biological activity. Journal of the Serbian Chemical Society, 77(5), 599-605. [Link]

-

Celen, B., et al. (2011). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 16(7), 5965-5981. [Link]

-

Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5644-5648. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Tekale, A. S. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies, 10(6), 132-135. [Link]

-

Celen, B., et al. (2011). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules (Basel, Switzerland), 16(7), 5965–5981. [Link]

-